N,N,5-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,5-trimethyl-1-benzofuran-2-carboxamide, also known as TMB-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TMB-2 is a benzofuran derivative that has been found to have unique properties that make it useful in several different areas of scientific study.
Mechanism of Action
The mechanism of action of N,N,5-trimethyl-1-benzofuran-2-carboxamide involves the modulation of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A serotonin receptor and the D2 dopamine receptor. This binding leads to the activation of certain signaling pathways in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. These effects make this compound a potentially useful tool in the study of neurological disorders and other areas of scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N,5-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its unique mechanism of action. This makes it a potentially useful tool in the study of a variety of different physiological and neurological processes. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be difficult to synthesize and may not be readily available in large quantities.
Future Directions
There are several potential future directions for research involving N,N,5-trimethyl-1-benzofuran-2-carboxamide. One area of research that is currently being explored is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Other areas of research include the study of the compound's effects on other neurotransmitter receptors and the development of new synthesis methods for this compound. Overall, this compound is a promising compound that has the potential to make significant contributions to a variety of different areas of scientific research.
Synthesis Methods
The synthesis of N,N,5-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the use of various reagents and solvents. One of the most common methods of synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a benzofuran derivative and an amide. This method has been shown to be effective in producing high yields of this compound.
Scientific Research Applications
N,N,5-trimethyl-1-benzofuran-2-carboxamide has been found to have several potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. This compound has been shown to have a unique mechanism of action that involves the modulation of certain neurotransmitter receptors in the brain. This makes it a potentially useful tool in the study of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N,N,5-trimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-10-9(6-8)7-11(15-10)12(14)13(2)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZICDIOYPRMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.